3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone
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Overview
Description
3,4-Dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone is a complex organic compound belonging to the benzothiazepine class. This compound features a fused benzene and thiazepine ring system, which is substituted with a 1-methylpyrrol-3-yl group at the 5-position. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amines under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding saturated analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone has been studied for its potential antimicrobial and cytotoxic properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its structural complexity and biological activity make it a potential candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzothiazepin-5-yl(thiophen-3-yl)methanone: This compound is structurally similar but features a thiophen-3-yl group instead of a 1-methylpyrrol-3-yl group.
4-Oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetic acid: Another related compound with a phenyl group and an acetic acid moiety.
Uniqueness: 3,4-Dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(1-methylpyrrol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-16-9-7-12(11-16)15(18)17-8-4-10-19-14-6-3-2-5-13(14)17/h2-3,5-7,9,11H,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMLTFVQNXSBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)N2CCCSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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